Retaspimycin

Descripción

This compound is a small-molecule inhibitor of heat shock protein 90 (HSP90) with antiproliferative and antineoplastic activities. This compound binds to and inhibits the cytosolic chaperone functions of HSP90, which maintains the stability and functional shape of many oncogenic signaling proteins and may be overexpressed or overactive in tumor cells. This compound-mediated inhibition of HSP90 promotes the proteasomal degradation of oncogenic signaling proteins in susceptible tumor cell populations, which may result in the induction of apoptosis.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 10 investigational indications.

See also: this compound Hydrochloride (active moiety of).

Propiedades

IUPAC Name |

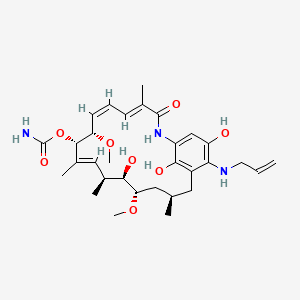

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,35-37H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10+,20-15+/t17-,19+,24+,25+,27-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKGNIRUXAZDQF-TXHRRWQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)C)OC)OC(=O)N)C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)/C)OC)OC(=O)N)\C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870378 | |

| Record name | Retaspimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857402-23-4 | |

| Record name | Retaspimycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857402-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retaspimycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857402234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retaspimycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05626 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Retaspimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETASPIMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZF2ZM0I5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Potent Hsp90 Inhibitor: A Technical Guide to the Discovery and Synthesis of Retaspimycin from Geldanamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and synthesis of retaspimycin (IPI-504), a significant second-generation inhibitor of Heat Shock Protein 90 (Hsp90). We delve into the scientific rationale that drove its development from the natural product geldanamycin, focusing on the chemical synthesis pathway and the underlying biological mechanisms of action. This document offers detailed experimental protocols for the key synthetic transformations, a comprehensive compilation of quantitative data to compare the efficacy of this compound with its precursors, and visual representations of the critical signaling pathways affected by Hsp90 inhibition.

Introduction: The Rationale for this compound

Geldanamycin, a naturally occurring benzoquinone ansamycin, was one of the first identified inhibitors of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival.[1] Despite its potent anti-tumor activity, the clinical development of geldanamycin was hampered by its poor water solubility and significant hepatotoxicity.[1]

This led to the development of semi-synthetic derivatives with improved pharmacological profiles. The first of these to enter clinical trials was 17-allylamino-17-demethoxygeldanamycin (17-AAG, Tanespimycin).[2] While 17-AAG demonstrated a better safety profile than geldanamycin, it still suffered from poor aqueous solubility, necessitating formulation in vehicles like Cremophor EL, which could cause hypersensitivity reactions.[2]

To overcome these limitations, this compound hydrochloride (IPI-504) was developed.[3][4] this compound is the hydroquinone hydrochloride salt of 17-AAG.[4] This structural modification significantly enhances water solubility, a critical attribute for intravenous drug administration.[2] In the systemic circulation, this compound acts as a prodrug, deprotonating to its free base which is then oxidized to 17-AAG, the active Hsp90 inhibitor.[4]

Synthesis of this compound from Geldanamycin

The synthesis of this compound is a two-step process starting from geldanamycin. The first step involves the conversion of geldanamycin to 17-AAG, followed by the reduction of the benzoquinone moiety of 17-AAG to the hydroquinone to yield this compound.

Experimental Protocol: Synthesis of 17-AAG from Geldanamycin

This protocol is adapted from established synthetic procedures.

Materials:

-

Geldanamycin

-

Allylamine

-

Dichloromethane (CH₂Cl₂), dry

-

Hexane

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

Procedure:

-

Dissolve geldanamycin in dry dichloromethane.

-

Add a molar excess of allylamine dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature under low light conditions for approximately 48 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) (95:5 CHCl₃:MeOH).

-

Precipitate the product by adding hexane.

-

Centrifuge the mixture to collect the precipitate.

-

Wash the precipitate with hexane and dry under vacuum to yield 17-AAG.

Experimental Protocol: Synthesis of this compound Hydrochloride from 17-AAG

This protocol is based on the known reduction of the quinone moiety of 17-AAG.

Materials:

-

17-AAG

-

Sodium dithionite (Sodium hydrosulfite, Na₂S₂O₄)

-

Suitable solvent system (e.g., a mixture of an organic solvent like ethyl acetate and water)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 17-AAG in a suitable organic solvent.

-

Prepare an aqueous solution of sodium dithionite.

-

Combine the two solutions and stir vigorously at room temperature. The reaction progress can be monitored by the disappearance of the characteristic yellow color of the quinone.

-

Once the reduction is complete, separate the organic layer.

-

Treat the organic solution with a solution of hydrochloric acid to form the hydrochloride salt.

-

The this compound hydrochloride can then be precipitated, collected by filtration, and dried.

Quantitative Data and Efficacy Comparison

The primary advantage of this compound is its improved solubility while maintaining potent Hsp90 inhibitory activity. The following tables summarize key quantitative data comparing geldanamycin, 17-AAG, and this compound.

| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility | Notes |

| Geldanamycin | 560.6 | Poor | Significant hepatotoxicity observed.[1] |

| 17-AAG (Tanespimycin) | 585.7 | Poor | Requires formulation with solubilizing agents for clinical use.[2] |

| This compound HCl (IPI-504) | 622.2 | High | Developed to overcome the formulation challenges of 17-AAG.[3] |

Table 1: Physicochemical Properties of Geldanamycin and its Derivatives.

| Cell Line | Cancer Type | Geldanamycin IC₅₀ (nM) | 17-AAG IC₅₀ (nM) | This compound (IPI-504) IC₅₀ (nM) |

| BT474 | Breast Carcinoma | - | 5-6 | - |

| N87 | Gastric Carcinoma | - | 5-6 | - |

| SKOV3 | Ovarian Cancer | - | 5-6 | - |

| SKBR3 | Breast Carcinoma | - | 5-6 | - |

| LNCaP | Prostate Cancer | - | 25-45 | - |

| PC-3 | Prostate Cancer | - | 25-45 | - |

| DU-145 | Prostate Cancer | - | 25-45 | - |

| Multiple Myeloma (various) | Multiple Myeloma | - | - | 10-40[4] |

| U266 | Multiple Myeloma | - | - | 196±56 (for UPRE-luc activity)[5] |

| MM.1s | Multiple Myeloma | - | - | 472±177 (for UPRE-luc activity)[5] |

Mechanism of Action and Signaling Pathways

This compound, through its conversion to 17-AAG, inhibits the N-terminal ATP-binding pocket of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of a multitude of Hsp90 client proteins. Many of these client proteins are critical components of oncogenic signaling pathways that drive tumor growth and survival.

Key Signaling Pathways Affected by Hsp90 Inhibition

The inhibition of Hsp90 by this compound leads to the simultaneous disruption of multiple signaling pathways, a key advantage in cancer therapy. The two major pathways impacted are the PI3K/Akt and MAPK/ERK pathways.

-

PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth. Key Hsp90 client proteins in this pathway include Akt, PDK1, and mTOR.[6] Their degradation upon Hsp90 inhibition leads to the suppression of pro-survival signals and can induce apoptosis.

-

MAPK/ERK Pathway: This pathway regulates cell proliferation, differentiation, and survival. Hsp90 is essential for the stability of key kinases in this pathway, such as Raf-1 and MEK.[7] Inhibition of Hsp90 leads to the degradation of these kinases, thereby blocking downstream signaling to ERK and inhibiting cell proliferation.

Visualizing the Synthetic and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the synthetic pathway from geldanamycin to this compound and the key signaling pathways affected by Hsp90 inhibition.

References

- 1. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heat shock protein 90 targeting therapy: state of the art and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]

Unraveling the Potency of Retaspimycin and its Analogs: A Deep Dive into Structural Activity Relationships

For Immediate Release

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of retaspimycin (IPI-504) and its analogs as potent inhibitors of Heat Shock Protein 90 (HSP90). Targeting researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details experimental protocols for inhibitor evaluation, and visualizes the critical signaling pathways affected by this class of compounds.

This compound, a semi-synthetic hydroquinone ansamycin, is a derivative of 17-allylamino-17-demethoxygeldanamycin (17-AAG) and has demonstrated significant promise in clinical trials for various cancers, including non-small cell lung cancer (NSCLC) and gastrointestinal stromal tumors (GIST).[1][2] Its mechanism of action lies in the potent and selective inhibition of HSP90, a molecular chaperone crucial for the conformational maturation and stability of numerous oncogenic client proteins.[1][3][4] By binding to the N-terminal ATP-binding pocket of HSP90, this compound and its analogs disrupt the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of these client proteins.[5][6][7] This targeted degradation of oncoproteins, such as KIT, PDGFRα, AKT, and MAPK, ultimately results in cell cycle arrest and apoptosis in cancer cells.[4][8]

Core Structural Insights and Activity

The ansamycin scaffold of this compound is central to its inhibitory activity. The key structural features influencing its potency and pharmacological properties include the ansa-chain, the benzoquinone (or hydroquinone) ring, and various substitutions. This compound's improved water solubility and favorable safety profile compared to its predecessors, geldanamycin and 17-AAG, are attributed to the reduction of the benzoquinone to a hydroquinone.[1][4]

Key Structural Modifications and Their Impact:

-

17-Position Substitution: The substitution at the C-17 position of the ansa-chain is a critical determinant of activity and pharmacological properties. The allylamino group in 17-AAG and, by extension, in this compound, contributes to potent HSP90 inhibition.

-

Benzoquinone/Hydroquinone Moiety: The quinone moiety is essential for binding to the HSP90 ATP pocket. The hydroquinone form of this compound is reported to be a more potent inhibitor of HSP90 than its oxidized quinone counterpart, 17-AAG.[4]

-

Ansa-Chain Conformation: The macrocyclic structure of the ansa-chain is crucial for maintaining the correct orientation of the molecule within the HSP90 binding pocket, facilitating key interactions with amino acid residues.

Quantitative Analysis of Inhibitor Potency

The following table summarizes the inhibitory activities of this compound and its key analog, 17-AAG, against HSP90 and various cancer cell lines. This data highlights the potent low nanomolar to micromolar activity of these compounds.

| Compound | Target/Cell Line | Assay Type | IC50 / EC50 | Reference |

| 17-AAG | v-src transformed NIH/3T3 cells (HSP90 binding) | Competition Binding Assay | 7.2 µM | [8] |

| Geldanamycin | v-src transformed NIH/3T3 cells (HSP90 binding) | Competition Binding Assay | 0.17 µM | [8] |

| 17-AAG | HCT116 (colon cancer) | Cell Proliferation | Not explicitly stated, used at 1x, 5x, 10x GI50 | [9] |

| AUY922 | MLS 402-91 (myxoid liposarcoma) | Cell Viability | < 1 µM | |

| STA-9090 | MLS 402-91 (myxoid liposarcoma) | Cell Viability | < 1 µM | |

| 17-DMAG | MLS 402-91 (myxoid liposarcoma) | Cell Viability | < 1 µM | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of HSP90 inhibitors. Below are outlines for key experiments.

HSP90 Binding Assay (Affinity Chromatography)

This protocol is designed to assess the direct binding of inhibitors to HSP90.

-

Preparation of Affinity Column: Covalently link geldanamycin (a related ansamycin) to a solid support matrix (e.g., agarose beads) to create an affinity column.

-

Cell Lysate Preparation: Prepare whole-cell lysates from a relevant cancer cell line (e.g., SKBr3 breast cancer cells).

-

Binding and Elution:

-

Incubate the cell lysate with the geldanamycin-affinity beads to allow HSP90 and its associated proteins to bind.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins by incubating the beads with a solution containing the test compound (e.g., this compound or its analog).

-

-

Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using an anti-HSP90 antibody to confirm the displacement of HSP90 by the test compound.

Cell Proliferation Assay (e.g., CCK-8)

This assay measures the effect of the inhibitor on cancer cell viability.[11]

-

Cell Seeding: Seed cancer cells (e.g., HCT116, H69, H82) in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[11]

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).[11]

-

Reagent Addition: Add a solution of Cell Counting Kit-8 (CCK-8) to each well and incubate for a period recommended by the manufacturer.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Western Blotting for HSP90 Client Protein Degradation

This method is used to confirm the mechanism of action by observing the degradation of known HSP90 client proteins.[12]

-

Cell Treatment and Lysis: Treat cancer cells with the test compound at various concentrations for a defined period (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[13]

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.[14]

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk).

-

Incubate the membrane with primary antibodies specific for HSP90 client proteins (e.g., HER2, c-RAF-1, CDK4) and a loading control (e.g., GAPDH).[7][15]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results. A decrease in the levels of client proteins with increasing concentrations of the inhibitor indicates HSP90 inhibition.[14]

Visualizing the Impact: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits HSP90, leading to the degradation of client oncoproteins.

Caption: Workflow for evaluating this compound analogs.

Conclusion

The structural activity relationship of this compound and its analogs is a compelling area of study in the development of targeted cancer therapies. The ansamycin scaffold provides a robust platform for modification, with the 17-position and the quinone/hydroquinone moiety being key determinants of potency and pharmacological properties. The detailed experimental protocols and a clear understanding of the affected signaling pathways are essential for the continued development of next-generation HSP90 inhibitors with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to advancing this promising class of anti-cancer agents.

References

- 1. This compound hydrochloride (IPI-504): a novel heat shock protein inhibitor as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I study of the HSP90 inhibitor this compound hydrochloride (IPI-504) in patients with gastrointestinal stromal tumors or soft-tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C31H45N3O8 | CID 11534420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A phase 1 study of the heat shock protein 90 inhibitor this compound hydrochloride (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijbs.com [ijbs.com]

- 12. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. HSP90 and HSP70 Proteins Are Essential for Stabilization and Activation of WASF3 Metastasis-promoting Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Retaspimycin on Hsp90 ATPase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone essential for the conformational maturation, stability, and activity of a wide array of client proteins. Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, making Hsp90 a compelling target for anticancer drug development. The chaperone function of Hsp90 is intrinsically linked to its ATPase activity, which drives the conformational changes necessary for client protein processing. Retaspimycin (also known as IPI-504), a hydroquinone hydrochloride salt derivative of 17-AAG, is a potent and selective inhibitor of Hsp90.[1] This technical guide provides an in-depth overview of this compound's effect on Hsp90 ATPase activity, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the N-terminal ATP/ADP-binding pocket of Hsp90.[1] This competitive inhibition prevents the binding of ATP, thereby stalling the Hsp90 chaperone cycle.[2] The inhibition of the intrinsic ATPase activity of Hsp90 leads to a conformational state that is unfavorable for client protein interaction and maturation.[2] Consequently, Hsp90 client proteins are targeted for degradation via the ubiquitin-proteasome pathway, leading to the disruption of multiple oncogenic signaling cascades and ultimately inducing apoptosis in cancer cells.[1][3]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound in inhibiting Hsp90 and its downstream cellular effects has been quantified through various assays. The following table summarizes key quantitative data from published studies.

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| IC50 (Cell Proliferation) | 10-40 nM | Various tumor cell lines | Cell viability assay | [1] |

| EC50 (Hsp90) | 119 nM | Purified Hsp90 | Biochemical assay | [4] |

| EC50 (Grp94) | 119 nM | Purified Grp94 | Biochemical assay | [4] |

| EC50 (Hsp90 Binding) | 63 ± 13 nM | Purified human Hsp90 | Fluorescence polarization-based competition binding assay | |

| IC50 (UPRE-luc activity) | 196 ± 56 nM | U266 cells | Reporter gene assay | [5] |

| IC50 (UPRE-luc activity) | 472 ± 177 nM | MM.1s cells | Reporter gene assay | [5] |

| IC50 (ERSE-driven activity) | 213 ± 140 nM | MM.1s cells | Reporter gene assay | [5] |

| EC50 (p50ATF6 decrease) | 237 nM | Cellular assay | Western blot | [5] |

| EC50 (sXBP1 decrease) | 300 nM - 1 µM | Cellular assay | Western blot | [5] |

Experimental Protocols

Determination of this compound IC50 using a Malachite Green ATPase Assay

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound on Hsp90 ATPase activity. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis, which forms a colored complex with malachite green and molybdate.

Materials:

-

Human recombinant Hsp90α

-

This compound (IPI-504)

-

ATP

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2

-

Malachite Green Reagent: Solution A (0.0812% (w/v) Malachite Green in H2O), Solution B (2.32% (w/v) polyvinyl alcohol), Solution C (5.72% (w/v) ammonium molybdate in 6 M HCl). The final reagent is prepared by mixing solutions A, B, C, and water in a 2:1:1:2 ratio.

-

34% (w/v) Sodium Citrate

-

96-well microplate

-

Plate reader capable of measuring absorbance at 620 nm

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).

-

Reaction Setup:

-

Add 10 µL of each this compound dilution or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.

-

Add 20 µL of Hsp90α (e.g., 2 µM) in assay buffer to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiation of Reaction: Add 20 µL of ATP (e.g., 1 mM) in assay buffer to each well to start the reaction. The final reaction volume is 50 µL.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Termination and Color Development:

-

Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Add 20 µL of 34% sodium citrate to each well to stabilize the color.

-

-

Measurement: Measure the absorbance at 620 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the no-enzyme control from all readings.

-

Plot the percentage of Hsp90 ATPase activity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Coupled-Enzyme Spectrophotometric ATPase Assay

This continuous assay measures ADP production, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

Materials:

-

Human recombinant Hsp90α

-

This compound (IPI-504)

-

ATP

-

Coupling System: Pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH.

-

Assay Buffer: 25 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl2, 2 mM DTT.

-

96-well UV-transparent microplate

-

Plate reader capable of kinetic measurements at 340 nm at 37°C.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer as described in the previous protocol.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, PK, LDH, PEP, and NADH at their optimal concentrations.

-

Reaction Setup:

-

Add 10 µL of each this compound dilution or vehicle control to the wells of a 96-well plate.

-

Add 70 µL of the reaction mixture to each well.

-

Add 10 µL of Hsp90α (e.g., 1 µM) in assay buffer to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiation of Reaction: Add 10 µL of ATP (e.g., 2 mM) in assay buffer to each well to start the reaction. The final reaction volume is 100 µL.

-

Measurement: Immediately start monitoring the decrease in absorbance at 340 nm at 37°C in a kinetic mode for a specified period (e.g., 30-60 minutes).

-

Data Analysis:

-

Calculate the rate of NADH oxidation (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

-

Signaling Pathways and Visualizations

Hsp90 Chaperone Cycle

The Hsp90 chaperone cycle is a dynamic process involving ATP binding and hydrolysis, which drives conformational changes essential for client protein maturation.

References

- 1. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Conserved and Unique Roles of Chaperone-Dependent E3 Ubiquitin Ligase CHIP in Plants [frontiersin.org]

- 5. researchgate.net [researchgate.net]

The Cellular Journey of Retaspimycin: An In-Depth Technical Guide to Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanism of action of Retaspimycin (IPI-504), a potent inhibitor of Heat Shock Protein 90 (Hsp90). Understanding how this promising anti-cancer agent enters and accumulates in tumor cells is critical for optimizing its therapeutic efficacy and developing next-generation Hsp90 inhibitors. This document synthesizes available data on its distribution, details the experimental protocols for its study, and visualizes the key cellular pathways it modulates.

Cellular Uptake and Distribution of this compound

This compound hydrochloride is a water-soluble hydroquinone derivative of 17-allylamino-17-demethoxygeldanamycin (17-AAG). In the body, it exists in a dynamic equilibrium with its oxidized form, 17-AAG.[1][2][3] Inside the cell, 17-AAG can be reduced back to the hydroquinone form, which is a significantly more potent inhibitor of Hsp90.[2][3] This intracellular conversion and retention are key to its anti-tumor activity.

Quantitative Data on In Vivo Distribution

| Compound | Animal Model | Administration Dose & Route | Tumor Type | Tumor Concentration (at 24h) | Reference |

| 17-AAG | Mouse | 80 mg/kg (intraperitoneal) | A2780/CH1 Human Ovarian Cancer | ~5 µM | [4] |

| PU24FCI | Mouse | 200 mg/kg | MCF-7 Xenograft | 5-10 µM | [4] |

| SNX-2112 | Mouse | 100 mg/kg (oral) | HT29 Colon Cancer Xenograft | ~3 µM | [4] |

This table presents data for Hsp90 inhibitors of the same class as this compound to provide a quantitative context for its likely in vivo distribution.

Experimental Protocols for Studying Cellular Uptake

The quantification of this compound and its metabolites within cells is crucial for preclinical and clinical research. The following sections detail the methodologies typically employed for these studies.

In Vitro Cellular Uptake Quantification

This protocol describes a general method for measuring the intracellular concentration of this compound in cultured cancer cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the standard for sensitive and specific quantification of small molecules in complex biological matrices.[1][2][3][5]

Objective: To determine the intracellular concentration of this compound, 17-AAG, and 17-AG in a cancer cell line after a defined incubation period.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A2780)

-

Complete cell culture medium

-

This compound HCl (IPI-504)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer, or acetonitrile for protein precipitation)[6][7]

-

Internal standards (deuterated analogs of this compound, 17-AAG, 17-AG)

-

Acetonitrile, 0.1% formic acid

-

Water, 0.1% formic acid

-

Multi-well cell culture plates (e.g., 24-well)

-

Cell scraper

-

Microcentrifuge tubes

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a predetermined density to achieve approximately 80-90% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Drug Incubation: Prepare a working solution of this compound in the cell culture medium at the desired concentration (e.g., 0.1 µM).[8] Aspirate the old medium from the cells and add the this compound-containing medium. Incubate for the desired time period (e.g., 2, 6, or 24 hours).

-

Cell Washing: To remove extracellular drug, aspirate the drug-containing medium and immediately wash the cells three times with ice-cold PBS.[9] Perform this step quickly to minimize drug efflux.

-

Cell Lysis and Protein Precipitation:

-

After the final wash, add a defined volume of ice-cold lysis buffer (e.g., 200 µL of 80% acetonitrile containing the internal standards) to each well.[7]

-

Scrape the cells from the well plate and transfer the cell lysate to a microcentrifuge tube.

-

Vortex thoroughly and incubate on ice for 10-15 minutes to ensure complete cell lysis and protein precipitation.

-

-

Sample Clarification: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

-

Sample Analysis by LC-MS/MS:

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

Inject a defined volume of the sample onto the LC-MS/MS system.

-

Chromatographic Separation: Use a suitable C18 reverse-phase column to separate this compound, 17-AAG, and 17-AG from other cellular components. A typical gradient would involve mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[8]

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and detect the analytes using Selected Reaction Monitoring (SRM).[10] Monitor specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

-

-

Data Quantification:

-

Construct a standard curve by spiking known concentrations of this compound, 17-AAG, and 17-AG into a blank cell lysate matrix.

-

Calculate the concentration of each analyte in the experimental samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

-

Normalize the final concentration to the cell number or total protein content of the sample to report the intracellular drug concentration (e.g., in pmol/10^6 cells).

-

Visualizing the Experimental Workflow

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects by binding to the N-terminal ATP-binding pocket of Hsp90.[11] This competitive inhibition prevents the chaperone from assisting in the proper folding, stabilization, and function of its numerous "client" proteins. Many of these client proteins are critical oncogenic kinases and transcription factors that drive tumor growth and survival.[4][11][12] The inhibition of Hsp90 function leads to the misfolding of these client proteins, targeting them for ubiquitination and subsequent degradation by the proteasome.

Hsp90 Inhibition Signaling Pathway

The following diagram illustrates the core mechanism of action of this compound.

By promoting the degradation of key survival proteins such as HER2 and Akt, this compound effectively shuts down multiple oncogenic signaling pathways simultaneously, leading to cell cycle arrest and apoptosis in cancer cells.[1][12] This multi-targeted approach is a key advantage of Hsp90 inhibition as a therapeutic strategy.

References

- 1. A multicenter trial evaluating this compound HCL (IPI-504) plus trastuzumab in patients with advanced or metastatic HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase 1 study of the heat shock protein 90 inhibitor this compound hydrochloride (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Easy-to-Use HPLC Method to Measure Intracellular Ascorbic Acid Levels in Human Peripheral Blood Mononuclear Cells and in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. pubs.acs.org [pubs.acs.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Retaspimycin Hydrochloride In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retaspimycin hydrochloride, also known as IPI-504, is a potent and selective second-generation, water-soluble inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and function of a wide array of client proteins, many of which are implicated in oncogenesis and tumor progression. These client proteins include key signaling molecules such as HER2, AKT, and mutant KIT, which are often dysregulated in various cancers. By inhibiting the ATPase activity of Hsp90, this compound hydrochloride disrupts the chaperone cycle, leading to the ubiquitin-proteasomal degradation of these oncoproteins. This targeted degradation ultimately results in cell cycle arrest and apoptosis in cancer cells, making this compound hydrochloride a promising therapeutic agent in oncology research. This document provides detailed protocols for assessing the in vitro efficacy of this compound hydrochloride using a cell viability assay and summarizes its activity in various cancer cell lines.

Mechanism of Action: Hsp90 Inhibition

This compound hydrochloride exerts its cytotoxic effects by binding to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition prevents the hydrolysis of ATP, a critical step in the Hsp90 chaperone cycle. Consequently, the chaperone is locked in a conformation that is unable to properly fold and stabilize its client proteins. These misfolded or unstable client proteins are then targeted for degradation by the proteasome. The depletion of these essential oncoproteins disrupts downstream signaling pathways that are vital for cancer cell proliferation and survival, ultimately leading to apoptosis.

Hsp90 Inhibition by this compound Hydrochloride

Data Presentation: In Vitro Efficacy of this compound Hydrochloride

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound hydrochloride (IPI-504) in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| H1437 | Lung Adenocarcinoma | 3.473 | [1] |

| H1650 | Lung Adenocarcinoma | 3.764 | [1] |

| H358 | Lung Adenocarcinoma | 4.662 | [1] |

| H2009 | Lung Adenocarcinoma | 33.833 | [1] |

| Calu-3 | Lung Adenocarcinoma | 43.295 | [1] |

| H2228 | Lung Adenocarcinoma | 46.340 | [1] |

| SKBr3 | HER2+ Breast Cancer | ~1-7 (most sensitive) | [2] |

| BT-474 | HER2+ Breast Cancer | ~1-7 | [2] |

| JIMT-1 | HER2+ Trastuzumab-Resistant | 31 | [2] |

| GIST882 | Gastrointestinal Stromal Tumor | Effective, specific IC50 not provided | [3] |

| GIST-T1 | Gastrointestinal Stromal Tumor | Effective, specific IC50 not provided |

Experimental Protocols

Cell Viability Assay Using MTT

This protocol outlines a method to determine the cytotoxic effects of this compound hydrochloride on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

This compound hydrochloride (IPI-504)

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend the cells in complete growth medium.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound hydrochloride in DMSO.

-

Perform serial dilutions of the this compound hydrochloride stock solution in serum-free medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).

-

Remove the medium from the wells and add 100 µL of the diluted drug solutions to the respective wells. Include a vehicle control (DMSO-containing medium) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, carefully remove the drug-containing medium from each well.

-

Add 100 µL of fresh serum-free medium and 10 µL of the MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, protected from light.

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Experimental Workflow for Cell Viability Assay

References

- 1. A phase 1 study of the heat shock protein 90 inhibitor this compound hydrochloride (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Human Gastrointestinal Stromal Tumour Cells with a Quadruplex-binding Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the translational machinery in gastrointestinal stromal tumors (GIST): a new therapeutic vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Retaspimycin in a Cancer Cell Line Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retaspimycin (IPI-504) is a potent, second-generation, semi-synthetic inhibitor of Heat Shock Protein 90 (HSP90).[1] As a molecular chaperone, HSP90 is crucial for the conformational maturation, stability, and activity of a wide range of "client" proteins, many of which are critical for cancer cell growth, proliferation, and survival.[2][3] These oncoproteins, often mutated or overexpressed in malignant cells, include key signaling molecules such as HER2, AKT, and KIT.[4][5] this compound binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone function and leading to the proteasomal degradation of its client proteins.[6][7] This disruption of multiple oncogenic signaling pathways simultaneously makes HSP90 an attractive target for cancer therapy.[2][3]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a cancer cell line xenograft model, a fundamental preclinical tool for evaluating the in vivo efficacy of novel anti-cancer agents.

Mechanism of Action of this compound

This compound hydrochloride is the hydroquinone salt of 17-allylamino-17-demethoxygeldanamycin (17-AAG).[4][5] Its improved water solubility overcomes the formulation challenges associated with first-generation HSP90 inhibitors like geldanamycin.[1] In vivo, this compound and 17-AAG exist in a dynamic equilibrium.[5] The inhibition of HSP90 by this compound triggers the ubiquitin-proteasome pathway to degrade client proteins, resulting in cell cycle arrest and apoptosis in cancer cells.

Data Presentation: In Vivo Efficacy of this compound in Xenograft Models

The following tables summarize quantitative data from preclinical studies of this compound in various cancer cell line xenograft models.

Table 1: this compound Monotherapy in Xenograft Models

| Cancer Type | Cell Line | Mouse Strain | This compound Dose and Schedule | Outcome | Reference |

| Gastrointestinal Stromal Tumor (GIST) | GIST-882 (KIT exon 13 mutation) | Nude mice | 100 mg/kg, 3 times per week | 69% reduction in tumor volume | [8] |

| Gastrointestinal Stromal Tumor (GIST) | GIST-PSW (KIT exon 11 mutation) | Nude mice | 100 mg/kg, 3 times per week | 84% reduction in tumor volume | [8] |

| HER2+ Breast Cancer | HCC1569 | Not specified | 50 mg/kg | Antitumor activity observed | [8] |

| Neuroblastoma | LAN-1 | Athymic nude mice | Not specified | Significant blockage of tumor growth | [9] |

| Neuroblastoma | SK-N-SH | Athymic nude mice | Not specified | Significant blockage of tumor growth | [9] |

Table 2: this compound Combination Therapy in Xenograft Models

| Cancer Type | Cell Line | Mouse Strain | Combination Treatment | Outcome | Reference |

| Gastrointestinal Stromal Tumor (GIST) | GIST-PSW | Nude mice | This compound (100 mg/kg, 3x/week) + Imatinib | More significant tumor growth inhibition than this compound alone | [8] |

| HER2+ Breast Cancer | Trastuzumab-sensitive and -resistant models | Not specified | This compound + Trastuzumab | Inhibition of in vivo tumor growth | [4] |

Experimental Protocols

The following are detailed protocols for conducting a xenograft study to evaluate the efficacy of this compound.

Protocol 1: Establishment of a Subcutaneous Cancer Cell Line Xenograft Model

This protocol outlines the steps for preparing cancer cells and establishing a subcutaneous tumor in immunocompromised mice.

Materials:

-

Cancer cell line of interest (e.g., GIST-882, LAN-1)

-

Complete cell culture medium (e.g., RPMI, DMEM with FBS and antibiotics)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® (optional, can improve tumor take rate)

-

Immunocompromised mice (e.g., athymic nude, NSG), 6-8 weeks old

-

Sterile syringes (1 mL) and needles (23-25 gauge)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Electric clippers

-

70% ethanol

Procedure:

-

Cell Culture and Preparation:

-

Culture cancer cells in their recommended complete medium until they reach 80-90% confluency. Ensure cells are in the logarithmic growth phase.

-

On the day of injection, harvest the cells by trypsinization.

-

Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

-

Centrifuge the cell suspension and resuspend the cell pellet in an appropriate volume of sterile PBS or serum-free medium to achieve the desired cell concentration (typically 1 x 10^7 cells/mL).

-

(Optional) If using Matrigel®, mix the cell suspension with an equal volume of Matrigel® on ice to a final concentration of 5 x 10^6 cells/mL. Keep the mixture on ice to prevent premature solidification.

-

-

Animal Preparation and Cell Implantation:

-

Anesthetize the mouse using the approved institutional protocol.

-

Shave the hair from the injection site, typically the right flank.

-

Wipe the shaved area with 70% ethanol.

-

Draw the cell suspension (typically 100-200 µL, containing 1-2 x 10^6 cells) into a 1 mL syringe with a 23-25 gauge needle.

-

Gently lift the skin at the injection site and insert the needle subcutaneously.

-

Slowly inject the cell suspension, creating a small bleb under the skin.

-

Hold the needle in place for a few seconds to allow the Matrigel® to begin to polymerize, then slowly withdraw the needle.

-

Monitor the mouse until it has fully recovered from anesthesia.

-

Protocol 2: Administration of this compound and Tumor Measurement

This protocol details the preparation and administration of this compound and the monitoring of tumor growth.

Materials:

-

This compound (IPI-504)

-

Vehicle for reconstitution (e.g., sterile water for injection, as this compound is water-soluble)[1]

-

Syringes and needles for administration (appropriate for the route of administration)

-

Digital calipers

-

Animal scale

Procedure:

-

This compound Preparation and Administration:

-

Reconstitute this compound in the appropriate vehicle to the desired stock concentration.

-

Further dilute the stock solution to the final dosing concentration based on the individual animal's body weight.

-

Administer this compound to the tumor-bearing mice via the chosen route (e.g., intravenous, intraperitoneal) at the predetermined dose and schedule (e.g., 100 mg/kg, 3 times per week).[8]

-

Administer vehicle to the control group of mice following the same schedule.

-

-

Tumor Growth Monitoring:

-

Once tumors are palpable, begin measuring tumor dimensions and body weight 2-3 times per week.

-

Use digital calipers to measure the length (longest diameter) and width (perpendicular diameter) of the tumor.

-

Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[10]

-

Record all measurements and body weights for each animal.

-

Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint.

-

-

Humane Endpoints:

-

Euthanize animals if they meet the institutionally approved humane endpoints.

-

Common endpoints include:

-

Protocol 3: Pharmacodynamic Analysis of HSP90 Client Proteins

This protocol describes the harvesting of tumor tissue and subsequent analysis of HSP90 client protein levels by Western blotting.

Materials:

-

Surgical instruments for tumor excision

-

Liquid nitrogen

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies against HSP90 client proteins (e.g., HER2, AKT, p-AKT, KIT, RAF-1) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Tumor Tissue Harvesting and Lysate Preparation:

-

At the end of the study, euthanize the mice and surgically excise the tumors.

-

Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until use.

-

Homogenize the frozen tumor tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of the lysate.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative levels of the target proteins. A decrease in the levels of HSP90 client proteins in the this compound-treated group compared to the control group would indicate target engagement and pharmacodynamic activity.

-

Conclusion

The use of this compound in cancer cell line xenograft models is a valuable tool for preclinical drug development. The protocols outlined in these application notes provide a framework for conducting robust in vivo studies to evaluate the efficacy and mechanism of action of this promising HSP90 inhibitor. Careful adherence to these methodologies will enable researchers to generate reliable and reproducible data to support the advancement of this compound and other HSP90-targeted therapies.

References

- 1. This compound hydrochloride (IPI-504): a novel heat shock protein inhibitor as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]

- 3. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A multicenter trial evaluating this compound HCL (IPI-504) plus trastuzumab in patients with advanced or metastatic HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. LLC cells tumor xenograft model [protocols.io]

- 7. cccells.org [cccells.org]

- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 9. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. rci.ucmerced.edu [rci.ucmerced.edu]

Application Notes and Protocols: Immunoprecipitation of Hsp90 Client Proteins Following Retaspimycin Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. The inhibition of Hsp90 represents a promising therapeutic strategy in oncology. Retaspimycin (IPI-504), a potent and selective Hsp90 inhibitor, disrupts the chaperone cycle, leading to the ubiquitin-proteasome-mediated degradation of its client proteins.[1] These application notes provide detailed protocols for the immunoprecipitation of Hsp90 and the subsequent analysis of its client proteins after treatment with this compound. Furthermore, we present a summary of the quantitative effects of this compound on key Hsp90 client proteins and illustrate the associated signaling pathways and experimental workflows.

Introduction

Hsp90 is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular homeostasis by facilitating the proper folding, maturation, and stability of a diverse set of client proteins.[2] In cancer cells, Hsp90 is often overexpressed and is critical for the function of numerous oncoproteins, including receptor tyrosine kinases, signaling kinases, and transcription factors.[2][3] This dependence makes Hsp90 an attractive target for cancer therapy.

This compound (IPI-504) is a water-soluble analog of the ansamycin antibiotic 17-allylamino-17-demethoxygeldanamycin (17-AAG).[4] It binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity and locking the chaperone in a conformation that is unable to process client proteins.[1][4] This inhibition leads to the destabilization and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[1] Key Hsp90 client proteins implicated in cancer and affected by this compound include AKT, CDK4, HER2 (ErbB2), and KIT.[5][6][7]

This document provides detailed methodologies for researchers to investigate the effects of this compound on Hsp90-client protein interactions, focusing on immunoprecipitation and western blot analysis.

Data Presentation

The following table summarizes the quantitative and qualitative effects of this compound (IPI-504) treatment on the levels of various Hsp90 client proteins as reported in preclinical studies. The data is derived from densitometric analysis of western blots from various cancer models.

| Client Protein | Cancer Model | Treatment Conditions | Change in Protein Level | Reference |

| KIT | GIST-882 Xenograft | IPI-504 | Significant Downregulation | [5] |

| GIST-PSW Xenograft | IPI-504 | Reduced by ~75% | [5] | |

| AKT | GIST-882 Xenograft | IPI-504 | Partial Downregulation | [5] |

| Trastuzumab-resistant Breast Cancer | This compound HCl | Marked Reduction | [7] | |

| NRAS mutant melanoma in vivo | XL888 (Hsp90 inhibitor) | Inhibition of AKT signaling | [6] | |

| p-Akt | Trastuzumab-resistant Breast Cancer | This compound HCl | Marked Reduction | [7] |

| BT474R Tumors | IPI-504 (100 mg/kg) | Reduction | [8] | |

| CDK4 | GIST-PSW Xenograft | IPI-504 | Partial Downregulation | [5] |

| NRAS mutant melanoma in vivo | XL888 (Hsp90 inhibitor) | Decreased Expression | [6] | |

| HER2 | Trastuzumab-resistant Breast Cancer | This compound HCl | Marked Reduction | [7] |

| BT474R Tumors | IPI-504 (100 mg/kg) | Reduction | [8] | |

| p-MAPK | Trastuzumab-resistant Breast Cancer | This compound HCl | Marked Reduction | [7] |

| BT474R Tumors | IPI-504 (100 mg/kg) | Reduction | [8] |

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Culture: Culture cancer cells of interest (e.g., breast cancer cell lines like BT-474, or gastrointestinal stromal tumor cells) in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed the cells in appropriate culture plates or flasks and allow them to adhere and reach 70-80% confluency.

-

This compound Treatment: Prepare a stock solution of this compound (IPI-504) in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 10 nM to 1 µM).

-

Incubation: Remove the old medium from the cells and add the medium containing this compound or vehicle control (e.g., DMSO). Incubate the cells for the desired time points (e.g., 6, 12, 24, or 48 hours).

Protocol 2: Cell Lysis and Protein Extraction

-

Cell Harvesting: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails to the cells.

-

Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay method (e.g., BCA assay).

Protocol 3: Immunoprecipitation of Hsp90

-

Lysate Preparation: Take a known amount of protein lysate (e.g., 500 µg to 1 mg) and adjust the volume with lysis buffer.

-

Pre-clearing (Optional but Recommended): Add protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Antibody Incubation: Add the primary antibody against Hsp90 to the pre-cleared lysate. As a negative control, use an equivalent amount of a non-specific IgG antibody in a separate tube. Incubate overnight at 4°C on a rotator.

-

Immune Complex Capture: Add protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes at 95-100°C.

Protocol 4: Western Blot Analysis of Hsp90 Client Proteins

-

SDS-PAGE: Load the eluted samples from the immunoprecipitation and a portion of the whole-cell lysate (input control) onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the Hsp90 client proteins of interest (e.g., anti-AKT, anti-CDK4, anti-HER2) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an appropriate imaging system.

-

Densitometry: Quantify the band intensities using image analysis software to determine the relative changes in protein levels.

Mandatory Visualizations

Caption: Experimental workflow for immunoprecipitation of Hsp90 client proteins.

Caption: Hsp90 signaling pathway and the mechanism of this compound action.

References

- 1. Quantitative proteomic analysis reveals unique Hsp90 cycle-dependent client interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of HSP90-client interactions reveals principles of substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activity of IPI-504, a Novel Heat-Shock Protein 90 Inhibitor, in Patients With Molecularly Defined Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Inhibition of Wee1, AKT and CDK4 underlies the efficacy of the HSP90 inhibitor XL888 in an in vivo model of NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A multicenter trial evaluating this compound HCL (IPI-504) plus trastuzumab in patients with advanced or metastatic HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Mouse Studies with Retaspimycin (IPI-504)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retaspimycin hydrochloride (IPI-504) is a potent and selective second-generation, water-soluble inhibitor of Heat Shock Protein 90 (HSP90).[1] It is a hydroquinone hydrochloride salt derivative of 17-allylamino-17-demethoxygeldanamycin (17-AAG).[2] In vivo, this compound is converted to 17-AAG, which binds to the N-terminal ATP/ADP-binding site of HSP90, leading to the proteasomal degradation of HSP90 client proteins.[1][3] Many of these client proteins are oncoproteins critical for tumor cell proliferation, survival, and angiogenesis, such as HER2, KIT, and AKT.[4][5] These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of this compound in preclinical in vivo mouse studies, based on peer-reviewed research.

Data Presentation: this compound Dosage and Administration in Mouse Xenograft Models

The following table summarizes the dosages and administration schedules of this compound used in various in vivo mouse studies.

| Mouse Model | Tumor Type | This compound (IPI-504) Dosage | Administration Route | Dosing Schedule | Combination Agent(s) | Key Findings |

| RPMI-8226 Xenograft | Multiple Myeloma | 100 mg/kg | Intravenous (i.v.) | Twice per week | - | Delayed tumor progression (73% total growth inhibition)[4] |

| RPMI-8226 Xenograft | Multiple Myeloma | 75 mg/kg | Intravenous (i.v.) | Twice per week | Bortezomib (0.3 mg/kg) | Complete and durable tumor regression[4] |

| N-87 Xenograft | HER2+ Gastric Cancer | 25, 50, 75 mg/kg | Intravenous (i.v.) | Every other day (7 doses) | - | Dose-dependent tumor growth inhibition[6] |

| JIMT-1 Orthotopic Xenograft | HER2+ Breast Cancer | 25, 50, 100 mg/kg | Oral (p.o.) | Daily (14 doses) | - | Dose-dependent tumor growth inhibition[6] |

| GIST-882 Xenograft | Gastrointestinal Stromal Tumor (KIT exon 13 mutation) | 100 mg/kg | Not specified | 3 times per week | - | Reduced tumor volume by 69%[5][7] |

| GIST-PSW Xenograft | Gastrointestinal Stromal Tumor (KIT exon 11 mutation) | 100 mg/kg | Not specified | 3 times per week | - | Reduced tumor volume by 84%[5] |

| GIST-PSW Xenograft | Gastrointestinal Stromal Tumor | 150 mg/kg | Intraperitoneal (i.p.) | 3 times per week | Imatinib (50 mg/kg) | Enhanced anti-tumor effects[5] |

Experimental Protocols

Preparation of this compound (IPI-504) for In Vivo Administration

This compound hydrochloride is highly soluble in aqueous solutions (>200 mg/mL).[3][8] The following protocol is a recommended method for preparing an injectable solution.

Materials:

-

This compound hydrochloride (IPI-504) powder

-

Dimethyl sulfoxide (DMSO)

-

20% SBE-β-CD in Saline (Captisol®)

-

Sterile, pyrogen-free saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare 20% SBE-β-CD in Saline: Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline. Ensure complete dissolution until the solution is clear. This solution can be stored at 4°C for up to one week.[9]

-

Prepare a Concentrated Stock Solution in DMSO: Accurately weigh the required amount of this compound hydrochloride powder and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 30 mg/mL).[9]

-

Prepare the Final Working Solution:

-

Administration: The final solution is suitable for both oral and intraperitoneal injections.[9] It is recommended to prepare the working solution fresh on the day of use.[9] Do not store aqueous solutions for more than one day.[2]

General Protocol for Xenograft Mouse Model Studies

This protocol provides a general framework for conducting in vivo efficacy studies of this compound in mouse xenograft models. Specific details may need to be optimized based on the cell line and research question.

Animal Models:

-

Immunocompromised mice, such as athymic nude (nu/nu) or NOD-scid mice, are commonly used for establishing xenografts.[10][11]

Cell Culture and Implantation:

-

Culture the desired human cancer cell line (e.g., HER2+ breast cancer cell lines like BT-474 or SKBr3, or GIST cell lines like GIST-882) under standard conditions.[5][6]

-

Harvest the cells during the logarithmic growth phase and resuspend them in a suitable sterile medium, such as a mixture of media and Matrigel, to enhance tumor take rate.

-

For subcutaneous models, inject the cell suspension (typically 5 x 10^6 cells) into the flank of the mice.[12]

-

For orthotopic models (e.g., breast cancer), inject the cells into the mammary fat pad.[13]

Tumor Growth Monitoring and Treatment Initiation:

-

Monitor the mice regularly for tumor formation.

-

Measure tumor volume using calipers, typically 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[14]

-

Once the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11][14]

Drug Administration and Monitoring:

-

Administer this compound and any combination agents according to the desired dosage and schedule (see data table above). The vehicle control group should receive the same volume of the drug vehicle.

-

Monitor the body weight and overall health of the mice regularly as indicators of toxicity.

-

Continue tumor volume measurements throughout the study.

Endpoint and Tissue Collection:

-

At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

-

Excise the tumors and weigh them.

-

A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting) or fixed in formalin for histopathological examination (e.g., immunohistochemistry).[6]

Visualization of Signaling Pathways and Workflows

Signaling Pathway of HSP90 Inhibition

The following diagram illustrates the mechanism of action of this compound. By inhibiting HSP90, this compound leads to the degradation of client oncoproteins, such as HER2 and KIT, which in turn inhibits downstream pro-survival and proliferative signaling pathways like PI3K/AKT and RAS/MAPK.

Caption: HSP90 Inhibition Signaling Pathway.

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines the key steps in conducting an in vivo study to evaluate the efficacy of this compound.

Caption: In Vivo Efficacy Study Workflow.

References

- 1. embopress.org [embopress.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. researchgate.net [researchgate.net]

- 5. Heat shock protein 90 inhibition results in altered downstream signaling of mutant KIT and exerts synergistic effects on Kasumi-1 cells when combining with histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitors of HSP90 block p95-HER2 signaling in Trastuzumab-resistant tumors and suppress their growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Imaging the pharmacodynamics of HER2 degradation in response to Hsp90 inhibitors. [vivo.weill.cornell.edu]

- 11. journals.biologists.com [journals.biologists.com]

- 12. A preclinical PET dual-tracer imaging protocol for ER and HER2 phenotyping in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing Co-Immunoprecipitation to Investigate Retaspimycin's Impact on Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retaspimycin (IPI-504) is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of a multitude of client proteins, many of which are implicated in oncogenesis.[1][2][3] Hsp90's function is intricately linked to its interactions with co-chaperones and client proteins.[4] Inhibition of Hsp90 by this compound disrupts these interactions, leading to the ubiquitin-proteasomal degradation of client proteins and subsequent downstream effects on cellular signaling pathways.[4][5] This application note provides a detailed protocol for utilizing co-immunoprecipitation (Co-IP) followed by western blotting to elucidate the effects of this compound on protein-protein interactions within the Hsp90 chaperone machinery.

Mechanism of Action of this compound

This compound targets the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its ATPase activity. This inhibition locks Hsp90 in a conformation that is unfavorable for client protein maturation and stability, ultimately leading to the degradation of a wide array of oncoproteins, including Akt, Cdk4, and HER2.[2][6][7] The disruption of the Hsp90-client protein and Hsp90-co-chaperone (e.g., Cdc37) complexes is a key event in the mechanism of action of this compound.[4]

Visualizing the Hsp90 Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the central role of Hsp90 in cellular signaling and the mechanism of this compound's inhibitory action.

Caption: Hsp90 chaperone cycle and the inhibitory action of this compound.

Quantitative Analysis of this compound's Effect on Protein-Protein Interactions

Co-immunoprecipitation followed by western blotting and densitometric analysis can be employed to quantify the impact of this compound on the interaction between Hsp90 and its binding partners. The following table provides an illustrative example of such quantitative data, based on findings for potent Hsp90 inhibitors.

| Target Interaction | Treatment | Fold Change in Co-immunoprecipitated Protein (Normalized to Bait and Input) | Reference |

| Hsp90 - Cdk4 | Vehicle (DMSO) | 1.00 | [8] |

| This compound (or similar Hsp90i) | 0.35 | [8] | |

| Hsp90 - Akt | Vehicle (DMSO) | 1.00 | [3] |

| This compound (or similar Hsp90i) | 0.42 | [3] | |

| Hsp90 - Cdc37 | Vehicle (DMSO) | 1.00 | [8] |